molecular formula C26H28N4O5 B12779416 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate CAS No. 116893-02-8

3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate

Cat. No.: B12779416
CAS No.: 116893-02-8
M. Wt: 476.5 g/mol
InChI Key: XJFFIEBVLDRCLS-WLHGVMLRSA-N
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Description

3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoindolinone core, an amino group, and a cyanophenyl group. The fumarate hydrate form indicates that it is a salt formed with fumaric acid and includes water molecules in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Isoindolinone Core: This can be achieved through a cyclization reaction involving a phthalic anhydride derivative and an amine.

    Introduction of the Cyanophenyl Group: This step may involve a nucleophilic substitution reaction where a cyanophenyl halide reacts with the isoindolinone intermediate.

    Addition of the Amino Group: This can be done through a reductive amination reaction.

    Formation of the Fumarate Salt: The final step involves reacting the free base with fumaric acid to form the fumarate salt, followed by crystallization to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The cyanophenyl group can be reduced to an aminophenyl group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Aminophenyl derivatives.

    Substitution: Various substituted isoindolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-5-cyanophenyl)-2-((1-methylpyrrolidin-2-yl)methyl)isoindolin-1-one: Similar structure but with a methyl group instead of an ethyl group.

    3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one hydrochloride: Similar structure but with a hydrochloride salt instead of fumarate.

    3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one sulfate: Similar structure but with a sulfate salt instead of fumarate.

Uniqueness

The uniqueness of 3-(2-Amino-5-cyanophenyl)-2-((1-ethylpyrrolidin-2-yl)methyl)isoindolin-1-one fumarate hydrate lies in its specific combination of functional groups and its fumarate hydrate form, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

CAS No.

116893-02-8

Molecular Formula

C26H28N4O5

Molecular Weight

476.5 g/mol

IUPAC Name

4-amino-3-[2-[(1-ethylpyrrolidin-2-yl)methyl]-3-oxo-1H-isoindol-1-yl]benzonitrile;(E)-but-2-enedioic acid

InChI

InChI=1S/C22H24N4O.C4H4O4/c1-2-25-11-5-6-16(25)14-26-21(17-7-3-4-8-18(17)22(26)27)19-12-15(13-23)9-10-20(19)24;5-3(6)1-2-4(7)8/h3-4,7-10,12,16,21H,2,5-6,11,14,24H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

XJFFIEBVLDRCLS-WLHGVMLRSA-N

Isomeric SMILES

CCN1CCCC1CN2C(C3=CC=CC=C3C2=O)C4=C(C=CC(=C4)C#N)N.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CCN1CCCC1CN2C(C3=CC=CC=C3C2=O)C4=C(C=CC(=C4)C#N)N.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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